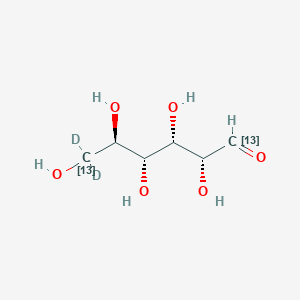

D-Glucose-13C2,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1D2 |

InChI Key |

GZCGUPFRVQAUEE-XNSWDWNISA-N |

Isomeric SMILES |

[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Glucose-¹³C₂,d₂ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-¹³C₂,d₂, a stable isotope-labeled glucose tracer, and its critical role in advancing metabolic research. This document details the tracer's properties, its application in metabolic flux analysis (MFA), and provides structured experimental protocols and data presentation to facilitate its use in laboratory settings.

Introduction to D-Glucose-¹³C₂,d₂

D-Glucose-¹³C₂,d₂ is a powerful tool in the field of metabolomics. It is a form of glucose in which two carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and two hydrogen atoms are replaced with deuterium (²H or d). This dual labeling allows for the simultaneous tracing of both carbon and hydrogen pathways in cellular metabolism. The most common variant for metabolic flux analysis is [1,2-¹³C₂]D-glucose, often complemented with deuterium labeling at specific positions, such as [6,6'-d₂], to investigate discrete metabolic pathways.

The use of stable, non-radioactive isotopes like ¹³C and deuterium makes D-Glucose-¹³C₂,d₂ a safe and effective tracer for in vitro, in vivo, and clinical studies.[1] By introducing this labeled glucose into a biological system, researchers can track its uptake and conversion into various downstream metabolites. The pattern of isotopic enrichment in these metabolites provides a quantitative measure of the activity of different metabolic pathways.

Chemical and Physical Properties

Stable isotope-labeled glucose variants are chemically identical to their unlabeled counterparts, ensuring they are metabolized in the same manner. The key difference lies in their molecular weight, which allows for their distinction and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Reference |

| Molecular Formula | ¹³C₂C₄H₁₀D₂O₆ | |

| Molecular Weight | ~184.15 g/mol | |

| Isotopic Purity | Typically >98-99 atom % ¹³C | |

| Physical Form | White to off-white powder |

The Role of D-Glucose-¹³C₂,d₂ in Metabolic Research

D-Glucose-¹³C₂,d₂ is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism.[2] This is particularly valuable in understanding the metabolic reprogramming that occurs in various diseases, most notably cancer, and in the optimization of bioprocesses, such as those using Chinese Hamster Ovary (CHO) cells for therapeutic protein production.[3][4]

Tracing Central Carbon Metabolism

[1,2-¹³C₂]glucose is exceptionally well-suited for dissecting the upper pathways of central carbon metabolism: glycolysis and the pentose phosphate pathway (PPP).[5]

-

Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in lactate labeled with ¹³C at positions 2 and 3 ([2,3-¹³C₂]lactate).

-

Pentose Phosphate Pathway: If the glucose molecule first enters the oxidative PPP, the C1 carbon is lost as CO₂. The resulting five-carbon sugar can then re-enter glycolysis, leading to the formation of lactate with a single ¹³C label at position 3 ([3-¹³C]lactate).

By measuring the relative abundance of these different lactate isotopologues, researchers can calculate the relative flux of glucose through glycolysis versus the PPP.

Deuterium Labeling for Deeper Insights

The addition of deuterium labels provides another layer of information. For instance, [6,6'-d₂]glucose can be used in Deuterium Metabolic Imaging (DMI) to non-invasively visualize glucose metabolism in vivo.[1][6] The deuterium atoms can be tracked as they are incorporated into water, lactate, and glutamate, providing insights into glycolysis and the TCA cycle. While less common, a dually labeled tracer like D-Glucose-¹³C₂,d₂ can offer a more comprehensive view of both carbon and hydrogen fluxes simultaneously.

Experimental Protocols

The following sections outline generalized protocols for in vitro ¹³C-MFA experiments using D-Glucose-¹³C₂ as the tracer. These should be adapted based on the specific cell line, experimental goals, and available analytical instrumentation.

Cell Culture and Labeling

This protocol is based on methodologies for adherent cell lines such as A549 (human lung carcinoma) and CHO cells.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare culture medium containing the desired concentration of D-Glucose-¹³C₂. The standard glucose concentration in DMEM (4.5 g/L or 25 mM) can be replaced with the labeled glucose. For precise flux measurements, it is crucial to use a medium where the labeled glucose is the only glucose source.

-

Isotopic Labeling:

-

Aspirate the existing medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined time to allow for the incorporation of the isotopic label and to reach a metabolic and isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the pathways of interest.[7][8] Metabolites in glycolysis typically reach isotopic steady state within 1.5 hours for [1,2-¹³C]glucose in CHO cells.[8]

-

Metabolite Extraction

Rapid and efficient quenching of metabolism is critical to prevent changes in metabolite levels during extraction.

-

Quenching:

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) kept at -20°C or colder.

-

-

Cell Lysis and Collection:

-

Scrape the cells in the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

-

Protein and Debris Removal:

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

-

-

Sample Collection:

-

Carefully collect the supernatant containing the polar metabolites.

-

The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

-

Analytical Methods

LC-MS/MS is a highly sensitive and specific method for quantifying the mass isotopologue distribution of metabolites.

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., the initial mobile phase of the chromatography gradient).

-

Chromatographic Separation: Separate the metabolites using a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

-

Mass Spectrometry Analysis:

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-Exactive or a Triple Quadrupole instrument).

-

Acquire data in full scan mode to identify all isotopologues of a given metabolite or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.

-

The mass difference between isotopologues will correspond to the number of ¹³C atoms incorporated.

-

A generalized LC-MS/MS workflow is depicted below:

Caption: Workflow for LC-MS/MS-based metabolic flux analysis.

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule.

-

Sample Preparation: Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Acquisition: Acquire ¹H and/or ¹³C NMR spectra. ¹H-[¹³C] heteronuclear single quantum coherence (HSQC) experiments are particularly powerful for resolving and quantifying ¹³C-labeled metabolites.[9]

-

Data Analysis: The splitting patterns and chemical shifts in the NMR spectra reveal the positions and extent of ¹³C labeling. For example, the J-coupling between adjacent ¹³C atoms can be used to identify which bonds in a metabolite are derived from the [1,2-¹³C₂]glucose tracer.

Data Presentation and Interpretation

The primary output of a ¹³C-MFA experiment is the mass isotopologue distribution (MID) for various metabolites. This data is then used in computational models to estimate metabolic fluxes.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a ¹³C-MFA experiment. The values are illustrative and will vary depending on the cell type and experimental conditions.

| Metabolite | Isotopologue | Fractional Abundance (%) (Exponential Growth) | Fractional Abundance (%) (Stationary Phase) |

| Lactate | M+0 (Unlabeled) | 10 | 20 |

| M+1 (from PPP) | 5 | 3 | |

| M+2 (from Glycolysis) | 85 | 77 | |

| Citrate | M+0 | 25 | 35 |

| M+1 | 15 | 12 | |

| M+2 | 50 | 45 | |

| M+3 | 10 | 8 | |

| Glutamate | M+0 | 30 | 40 |

| M+1 | 20 | 15 | |

| M+2 | 45 | 40 | |

| M+3 | 5 | 5 |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the flow of the ¹³C labels from [1,2-¹³C₂]glucose through glycolysis and the pentose phosphate pathway, and a general experimental workflow.

Caption: Fate of ¹³C labels from [1,2-¹³C₂]glucose in glycolysis and PPP.

Caption: General workflow for a ¹³C-MFA experiment.

Conclusion

D-Glucose-¹³C₂,d₂ is an indispensable tool for quantitative metabolic research. By enabling the precise tracing of carbon and hydrogen atoms through complex metabolic networks, it provides unparalleled insights into cellular physiology in both health and disease. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for researchers to leverage the power of stable isotope tracers to unravel the complexities of cellular metabolism. As analytical technologies continue to advance, the application of D-Glucose-¹³C₂,d₂ and other labeled compounds will undoubtedly lead to new discoveries and therapeutic opportunities.

References

- 1. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. fda.gov [fda.gov]

- 4. Stable Isotopic Labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for Tracing CHO Cell Metabolism and Mass Spectrometry-based Metabolic Flux Analysis | FDA [fda.gov]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

- 7. Parallel labeling experiments with [1,2-13C]glucose and [U-13C]glutamine provide new insights into CHO cell metabolism [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls [mdpi.com]

An In-Depth Technical Guide to the Structure and Application of D-Glucose-1,2-¹³C₂,6,6-d₂ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopically labeled glucose molecule, D-Glucose-1,2-¹³C₂,6,6-d₂, detailing its structure, and applications in metabolic research. The content herein is intended to furnish researchers and drug development professionals with the foundational knowledge required to effectively untilize this tracer in experimental designs.

Understanding the Structure and Labeling of D-Glucose-1,2-¹³C₂,6,6-d₂

D-Glucose-1,2-¹³C₂,6,6-d₂ is a stable isotope-labeled analog of D-Glucose. The notation signifies that two carbon atoms and two hydrogen atoms have been replaced with their respective heavy isotopes. Specifically:

-

¹³C₂ : Two carbon atoms are replaced with the Carbon-13 isotope. In the most common commercially available and researched form, these are located at the C1 and C2 positions of the glucose molecule.[1][2] This specific labeling is crucial for differentiating metabolic pathways.

-

d₂ : Two hydrogen atoms are replaced with deuterium (²H). A common placement for these labels is at the C6 position, creating D-Glucose-6,6-d₂.[3]

Combining these, D-Glucose-1,2-¹³C₂,6,6-d₂ is a powerful tool for simultaneously tracing different parts of the glucose molecule as it is metabolized.

Applications in Metabolic Tracing

Isotopically labeled glucose is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[4][5][6] D-Glucose-1,2-¹³C₂ is particularly valuable for elucidating the relative contributions of glycolysis and the Pentose Phosphate Pathway (PPP), two central pathways of glucose metabolism.[7][8]

The rationale behind using [1,2-¹³C₂]glucose lies in the distinct fates of the C1 and C2 carbons in these pathways.[7] In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules, preserving the C1-C2 bond in one of the resulting pyruvate molecules. Conversely, the oxidative phase of the PPP involves the decarboxylation of the C1 position of glucose-6-phosphate. This differential processing leads to unique labeling patterns in downstream metabolites, which can be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10][11]

Quantitative Data from Metabolic Flux Analysis

The use of D-Glucose-1,2-¹³C₂ allows for the precise quantification of metabolic fluxes. The data presented below is derived from a study on cerebellar granule neurons and illustrates the type of quantitative insights that can be gained.

| Metabolic Pathway | Percentage of Glucose Metabolized | Reference |

| Glycolysis | 52 ± 6% | [9] |

| Oxidative/Non-oxidative Pentose Cycle | 19 ± 2% | [9] |

| Oxidative PPP / Nucleotide Synthesis | 29 ± 8% | [9] |

Furthermore, the ratio of different lactate isotopomers can be used to determine the relative flux of the PPP to glycolysis. For instance, in a study of human glioblastoma, the [3-¹³C]lactate/[2,3-¹³C₂]lactate ratio was used as a measure of relative PPP activity.[12]

| Tissue Type | [3-¹³C]lactate/[2,3-¹³C₂]lactate Ratio | Reference |

| Glioblastoma | 0.197 ± 0.011 | [12] |

| Surrounding Brain Tissue | 0.195 ± 0.033 | [12] |

Experimental Protocols

Cell Culture and Isotope Labeling

A typical experimental workflow begins with culturing cells in a standard medium. To initiate the tracing experiment, the standard medium is replaced with a medium containing the isotopically labeled glucose.

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and proliferate in a standard growth medium.

-

Medium Exchange: Prior to labeling, aspirate the standard medium and wash the cells with a glucose-free medium to remove any unlabeled glucose.

-

Isotope Labeling: Introduce the experimental medium containing a known concentration of D-Glucose-1,2-¹³C₂,6,6-d₂. The duration of incubation is critical and should be sufficient to achieve isotopic steady-state for the metabolites of interest.[9]

-

Metabolite Quenching and Extraction: After the desired labeling period, rapidly quench metabolic activity to preserve the isotopic enrichment of intracellular metabolites. This is often achieved by aspirating the medium and adding a cold solvent, such as 80% methanol.[13] The cells are then scraped and collected.

-

Sample Processing: The cell extracts are then processed to separate the intracellular metabolites from other cellular components, typically by centrifugation. The supernatant containing the metabolites is then prepared for analysis.

Analytical Techniques

NMR spectroscopy is a powerful non-destructive technique for identifying and quantifying isotopomers.[14][15][16][17]

-

Sample Preparation: The extracted metabolite samples are lyophilized and reconstituted in a suitable solvent, often containing a known concentration of an internal standard.

-

NMR Acquisition: ¹³C NMR spectra are acquired to observe the incorporation of the ¹³C label into various metabolites. Heteronuclear single quantum coherence (HSQC) experiments can be used to correlate ¹³C atoms with their attached protons, providing detailed structural information.[18]

-

Data Analysis: The relative abundance of different isotopomers is determined by integrating the corresponding peaks in the NMR spectrum. This data is then used in metabolic models to calculate flux ratios.

Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers high sensitivity for detecting and quantifying labeled metabolites.[19][20][21]

-

Chromatographic Separation: The metabolite extract is injected into an LC or GC system to separate the individual metabolites.

-

Mass Analysis: The separated metabolites are ionized and their mass-to-charge ratio is measured. The incorporation of ¹³C and deuterium results in a predictable mass shift for each metabolite and its fragments.

-

Data Analysis: The abundance of different mass isotopomers is determined from the mass spectra. This data is then corrected for the natural abundance of heavy isotopes and used to calculate metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of D-Glucose-1,2-¹³C₂,6,6-d₂.

References

- 1. D-Glucose (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-504-1 [isotope.com]

- 2. D-Glucose (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Compartmental Analysis of Metabolism by 13C Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 17. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

Applications of D-Glucose-13C2,d2 in Cellular Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of D-Glucose-13C2,d2 in cellular metabolism studies. This powerful isotopic tracer enables researchers to simultaneously track carbon and deuterium atoms, offering unique insights into the intricate network of metabolic pathways. This guide details the core principles of its use, experimental protocols, data analysis, and visualization techniques, with a focus on its application in metabolic flux analysis, cancer research, and the study of metabolic diseases.

Core Principles of Metabolic Tracing with this compound

This compound is a stable isotope-labeled form of glucose where the first and second carbon atoms are replaced with the heavy isotope 13C, and two hydrogen atoms are replaced with deuterium (2H or D). This dual labeling allows for the simultaneous investigation of carbon flux through central metabolic pathways and the tracing of redox reactions involving NADPH.

Tracing Carbon through Glycolysis and the Pentose Phosphate Pathway

When cells metabolize [1,2-¹³C₂]glucose, the ¹³C labels are incorporated into downstream metabolites, providing a roadmap of pathway activity. The distinct fates of these labeled carbons in glycolysis versus the pentose phosphate pathway (PPP) are particularly informative.

-

Glycolysis: Direct metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and lactate, where both labeled carbons remain connected. This generates metabolites that are two mass units heavier (M+2) than their unlabeled counterparts.

-

Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the C1 carbon of glucose is lost as CO₂. This means that metabolites derived from the PPP will have different labeling patterns. For instance, the ribose-5-phosphate generated will contain only the ¹³C from the original C2 position of glucose. The reintegration of PPP intermediates back into glycolysis can lead to the formation of singly labeled (M+1) glycolytic intermediates and lactate.

The relative abundance of M+1 and M+2 labeled metabolites, therefore, provides a quantitative measure of the relative flux through glycolysis and the PPP.[1][2][3] This is crucial for understanding how cells allocate glucose for energy production, biosynthesis, and redox balance.

Tracing Redox Metabolism with Deuterium

The deuterium atoms in this compound are strategically placed to trace the production and consumption of NADPH, a critical cofactor in reductive biosynthesis and antioxidant defense. The oxidative phase of the pentose phosphate pathway is a major source of cytosolic NADPH. Specific enzymatic reactions transfer deuterium from the glucose backbone to NADP+, forming NADPH. By tracking the incorporation of deuterium into molecules that require NADPH for their synthesis, such as fatty acids, researchers can gain insights into NADPH-dependent metabolic activities.[1][4][5]

Applications in Cellular Metabolism Research

The unique properties of this compound make it a valuable tool in various fields of metabolic research.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By measuring the isotopic labeling patterns of metabolites after introducing a ¹³C-labeled substrate like D-Glucose-13C2, MFA can provide a detailed map of cellular metabolic activity.[6][7] [1,2-¹³C₂]glucose is considered an optimal tracer for precisely estimating fluxes in glycolysis and the pentose phosphate pathway.[8][9]

Table 1: Representative Metabolic Flux Data from a ¹³C-MFA Study

| Metabolic Flux | Relative Flux (Normalized to Glucose Uptake) | Pathway |

| Glucose Uptake | 100 | - |

| Glycolysis (Glucose to Pyruvate) | 85 | Glycolysis |

| Pentose Phosphate Pathway (Oxidative) | 10 | PPP |

| TCA Cycle | 75 | TCA Cycle |

| Lactate Secretion | 90 | Fermentation |

This table presents hypothetical but representative data to illustrate the type of quantitative information obtained from a ¹³C-MFA experiment.

Cancer Metabolism

Cancer cells are known to reprogram their metabolism to support rapid proliferation, a phenomenon often referred to as the "Warburg effect," characterized by high rates of glycolysis even in the presence of oxygen. This compound is instrumental in dissecting the nuances of cancer cell metabolism, particularly in quantifying the shift between glycolysis and the PPP. The PPP is crucial for cancer cells as it provides NADPH to counteract oxidative stress and produces precursors for nucleotide synthesis.

Table 2: Mass Isotopologue Distribution of Lactate in Cancer Cells

| Isotopologue | Control Cells (%) | Cancer Cells (%) |

| M+0 (Unlabeled) | 5 | 2 |

| M+1 (from PPP) | 10 | 25 |

| M+2 (from Glycolysis) | 85 | 73 |

This table illustrates how the mass isotopologue distribution of lactate, a key metabolic end-product, can differ between normal and cancerous cells, reflecting a shift in pathway utilization. This is representative data compiled from principles described in cited literature.[1][2]

Diabetes and Metabolic Disorders

Dysregulation of glucose metabolism is a hallmark of type 2 diabetes and other metabolic disorders. Isotopic tracers like this compound can be employed to study insulin resistance and the effects of therapeutic interventions on glucose uptake and utilization in various cell types, such as adipocytes and hepatocytes. The ability to trace both carbon and redox metabolism provides a more holistic view of the metabolic state in these diseases.

Experimental Protocols

A typical metabolic tracing experiment using this compound involves several key steps, from cell culture to data acquisition.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of harvesting.

-

Media Preparation: Prepare culture medium containing this compound at the desired concentration. It is crucial to use glucose-free base medium and supplement it with the labeled glucose. The use of dialyzed fetal bovine serum (FBS) is recommended to minimize the presence of unlabeled glucose and other interfering metabolites.

-

Labeling: Replace the standard culture medium with the isotope-containing medium and incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolic pathways of interest. This can range from minutes for glycolysis to several hours or days for slower pathways like lipid biosynthesis.

Metabolite Extraction

For Adherent Cells:

-

Quenching Metabolism: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium. Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt all metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

-

Supernatant Collection: Collect the supernatant containing the extracted metabolites for subsequent analysis.

For Suspension Cells:

-

Quenching and Separation: Quickly cool the cell suspension and centrifuge at a low speed to pellet the cells.

-

Washing: Wash the cell pellet with ice-cold PBS.

-

Extraction: Resuspend the cell pellet in a chilled extraction solvent and proceed with the extraction as described for adherent cells.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for analyzing the labeling patterns of metabolites.

-

Derivatization: Metabolites are chemically modified (derivatized) to increase their volatility for gas chromatography. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC Separation: The derivatized metabolites are separated on a gas chromatography column. A typical temperature program starts at a low temperature and gradually increases to elute compounds with different boiling points.

-

MS Detection: The separated metabolites are ionized and their mass-to-charge ratio is measured by a mass spectrometer. The resulting mass spectra reveal the mass isotopologue distribution for each metabolite.

Table 3: Example GC-MS Parameters

| Parameter | Setting |

| Derivatization Agent | MSTFA with 1% TMCS |

| Incubation | 60°C for 60 minutes |

| GC Column | DB-5ms or equivalent |

| Injection Mode | Splitless |

| Oven Program | Initial 60°C, ramp to 325°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule.

-

Sample Preparation: Extracted metabolites are lyophilized and reconstituted in a deuterated solvent (e.g., D₂O).

-

NMR Acquisition: Two-dimensional NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful for resolving and identifying labeled metabolites in complex mixtures. Specific pulse sequences can be designed to quantify the abundance of different isotopomers.[10][11][12][13]

Data Analysis and Visualization

Data Processing

Raw data from GC-MS or NMR must be processed to determine the mass isotopologue distributions or positional enrichments. This involves correcting for the natural abundance of stable isotopes to accurately quantify the incorporation of the tracer.

Visualization of Metabolic and Signaling Pathways

Visualizing the flow of isotopes through metabolic pathways is essential for interpreting the experimental results. Graphviz (DOT language) can be used to create clear and informative diagrams of metabolic and signaling pathways.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to Stable Isotope Tracing with [1,2-¹³C₂]D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope tracing using [1,2-¹³C₂]D-Glucose, a powerful technique for elucidating metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals who are interested in applying this method to their own work.

Introduction to Stable Isotope Tracing with [1,2-¹³C₂]D-Glucose

Stable isotope tracing is a technique that uses non-radioactive isotopes to follow the metabolic fate of a substrate through a series of biochemical reactions. [1,2-¹³C₂]D-Glucose is a specifically labeled glucose molecule where the first and second carbon atoms are replaced with the stable isotope ¹³C. This specific labeling pattern makes it an invaluable tool for dissecting the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to cellular metabolism.

When [1,2-¹³C₂]D-Glucose enters a cell, it is phosphorylated to glucose-6-phosphate and can then proceed down one of two major pathways:

-

Glycolysis: If it proceeds through glycolysis, the six-carbon glucose molecule is eventually cleaved into two three-carbon pyruvate molecules. In this process, the ¹³C labels from the first and second carbons of glucose are retained in one of the resulting pyruvate molecules.

-

Pentose Phosphate Pathway (PPP): If glucose-6-phosphate enters the oxidative branch of the PPP, the first carbon is lost as CO₂. The remaining five-carbon sugar can then re-enter glycolysis. This results in a different labeling pattern in downstream metabolites compared to direct glycolysis.

By analyzing the mass isotopomer distribution of key metabolites using mass spectrometry, researchers can quantify the relative flux through these pathways. This information is critical for understanding cellular metabolism in various contexts, including cancer biology, neurobiology, and drug development.[1][2][3]

Key Metabolic Pathways Investigated with [1,2-¹³C₂]D-Glucose

The primary application of [1,2-¹³C₂]D-Glucose tracing is the simultaneous assessment of glycolysis and the pentose phosphate pathway. The distinct labeling patterns produced by each pathway allow for their deconvolution.

Glycolysis and Pentose Phosphate Pathway

The diagram below illustrates the flow of the ¹³C labels from [1,2-¹³C₂]D-Glucose through glycolysis and the PPP.

References

The Dual-Tracer Advantage: A Technical Guide to D-Glucose-13C2,d2 in Metabolomics and Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Glucose-13C2,d2 as a powerful tool in metabolomics and metabolic flux analysis (MFA). By incorporating both stable carbon isotopes (¹³C) and deuterium (d or ²H), this tracer offers a unique opportunity to simultaneously probe different aspects of glucose metabolism, providing a more comprehensive understanding of cellular physiology in both health and disease. This guide will delve into the core principles of its use, present illustrative quantitative data from related tracer studies, provide detailed experimental protocols, and visualize the key metabolic pathways involved.

Core Concepts: The Power of Dual Labeling

This compound is a specialized isotopic tracer where two carbon atoms and two hydrogen atoms are replaced with their heavier, stable isotopes. While specific research utilizing this exact dual-labeled molecule is not widely published, the principles of its application can be understood by examining the utility of its individual isotopic components: [1,2-¹³C₂]glucose and [6,6-d₂]glucose.

The ¹³C labels, typically at the C1 and C2 positions, are invaluable for tracing the path of the glucose carbon backbone through central carbon metabolism. This allows researchers to distinguish between major pathways such as glycolysis and the Pentose Phosphate Pathway (PPP).[1][2] For instance, the fate of the C1 and C2 carbons of glucose differs significantly in these two pathways, leading to distinct labeling patterns in downstream metabolites like lactate and ribose-5-phosphate.[3][4]

The deuterium labels, commonly at the C6 position, are primarily used to measure the rate of glucose appearance and disappearance in the plasma, providing a robust method for determining whole-body and tissue-specific glucose flux.[5] The deuterium atoms are less likely to be exchanged in the upper parts of glycolysis, making them a reliable tracer for glucose transport and uptake.

By combining these labels into a single molecule, this compound has the potential to offer a multi-faceted view of glucose metabolism in a single experiment, correlating glucose uptake and flux with its intracellular fate.

Quantitative Data Analysis

Table 1: Illustrative Mass Isotopomer Distribution of Key Metabolites from [1,2-¹³C₂]glucose Tracing in Human Hepatoma (Hep G2) Cells

| Metabolite | Mass Isotopomer | Fractional Abundance (%) |

| Lactate | m1 | 1.9 |

| m2 | 10.0 | |

| Ribose | m1 ([1-¹³C] and [5-¹³C]) | - |

| m2 ([1,2-¹³C₂] and [4,5-¹³C₂]) | - | |

| Palmitate | m1 | - |

| m2 | - | |

| Data adapted from Lee et al., 1998. The m2 lactate is a key indicator of glycolytic flux from [1,2-¹³C₂]glucose.[3] |

Table 2: Illustrative Relative Net Fluxes in Neutrophils During Oxidative Burst Using [1,2-¹³C₂]glucose

| Metabolic Reaction | Relative Net Flux (Absence of Oxidative Burst) | Relative Net Flux (During Oxidative Burst) |

| Glycolysis (G6P to PYR) | High | Low |

| Pentose Phosphate Pathway (Oxidative) | Low | High |

| Conceptual data based on findings from studies on neutrophil metabolism which show a switch to the pentose cycle during oxidative burst.[6] |

Experimental Protocols

The following is a generalized, detailed protocol for a stable isotope tracing experiment in cultured mammalian cells, which can be adapted for the use of this compound.

3.1. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells (e.g., A549, Hep G2) in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction.[7] Allow cells to adhere and grow overnight.

-

Media Preparation: Prepare glucose-free cell culture medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other interfering metabolites.[7]

-

Tracer Introduction: On the day of the experiment, remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared glucose-free medium containing a known concentration of this compound (e.g., 10 mM).

-

Incubation: Incubate the cells for a predetermined time to achieve isotopic steady-state. The time required can vary depending on the cell type and the metabolic pathway of interest, ranging from minutes for glycolysis to several hours for the TCA cycle.[8]

3.2. Metabolite Extraction

-

Quenching and Washing: Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS to quench metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent, typically 80% methanol in water, to the cell monolayer.[7] Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Storage: Store the dried metabolite pellets at -80°C until analysis.

3.3. LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography, such as a mixture of water and acetonitrile.

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often employed.

-

Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between different isotopologues.

-

Data Acquisition: Acquire data in a manner that allows for the quantification of the different mass isotopomers for each metabolite of interest (e.g., m+0, m+1, m+2, etc.).

3.4. Data Analysis

-

Peak Integration: Integrate the peak areas for each mass isotopomer of the targeted metabolites.

-

Natural Abundance Correction: Correct the raw isotopomer distribution data for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, etc.).

-

Flux Calculation: Use the corrected mass isotopomer distributions to calculate relative or absolute metabolic fluxes using specialized software packages (e.g., INCA, Metran).[9]

Visualization of Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathways involved in glucose metabolism and a general experimental workflow for stable isotope tracing.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. metsol.com [metsol.com]

- 6. researchgate.net [researchgate.net]

- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

The Researcher's Advantage: A Technical Guide to D-Glucose-13C2,d2 in Metabolic Research

For Immediate Release

[City, State] – [Date] – In the intricate world of metabolic research and drug development, the precision of experimental tools is paramount. Among the array of stable isotope tracers, D-Glucose-13C2,d2 has emerged as a uniquely powerful substrate for elucidating complex metabolic pathways. This technical guide provides an in-depth exploration of the core advantages of using this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this tracer in their studies.

The strategic placement of two carbon-13 isotopes and two deuterium atoms on the D-glucose molecule provides distinct advantages in metabolic flux analysis (MFA), particularly in dissecting the central carbon metabolism. This guide will delve into the specific benefits, present quantitative data comparing its efficacy to other common tracers, and provide detailed experimental protocols for its application.

Core Advantages of this compound

The primary advantage of this compound lies in its ability to generate unique and informative labeling patterns in downstream metabolites. This allows for the precise and simultaneous quantification of fluxes through key metabolic pathways.

-

Enhanced Precision in Glycolysis and Pentose Phosphate Pathway (PPP) Analysis : this compound, particularly the [1,2-¹³C₂] variant, has been computationally and experimentally shown to provide the most precise estimates for fluxes in glycolysis and the pentose phosphate pathway (PPP) when compared to other glucose tracers.[1][2] The distinct labeling patterns generated as the C1 and C2 carbons traverse these pathways allow for a clear distinction between them.[3][4]

-

Superior Overall Network Analysis : Beyond individual pathways, [1,2-¹³C₂]glucose has been identified as the most precise tracer for analyzing the entire central carbon metabolism network as a whole.[1][2] This comprehensive view is crucial for understanding the integrated metabolic response of cells to various stimuli or genetic modifications.

-

Dual Isotope Advantage : The presence of both ¹³C and deuterium (²H) allows for multi-faceted metabolic investigations. While the ¹³C labels track the carbon backbone, the deuterium labels can provide insights into redox metabolism and the activity of dehydrogenases.

-

Reduced Isotope Effects : While isotope effects can sometimes influence reaction rates, the use of stable isotopes like ¹³C and ²H generally results in minimal kinetic isotope effects compared to radioactive isotopes, leading to more accurate representations of in vivo metabolism.

Quantitative Comparison of Glucose Tracers

The choice of an isotopic tracer is critical for the accuracy and resolution of metabolic flux analysis. The following table summarizes the precision scores of various ¹³C-labeled glucose tracers for different metabolic pathways, as determined by computational analysis. A higher score indicates a more precise flux estimate.

| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway Precision Score | TCA Cycle Precision Score | Overall Network Precision Score |

| [1,2-¹³C₂]glucose | High [1][2] | High [1][2] | Moderate | High [1][2] |

| [1-¹³C]glucose | Moderate | Moderate | Low | Moderate |

| [U-¹³C₆]glucose | Low | Low | High [1] | Moderate |

| [2-¹³C]glucose | High[1] | High[1] | Low | High[1] |

| [3-¹³C]glucose | High[1] | High[1] | Moderate | High[1] |

Precision scores are qualitative summaries based on computational evaluations from cited literature.[1][2]

Metabolic Fate of [1,2-¹³C₂]-D-Glucose

The distinct advantage of [1,2-¹³C₂]-D-glucose lies in the unique labeling patterns it generates in downstream metabolites of glycolysis and the Pentose Phosphate Pathway (PPP).

Caption: Fate of ¹³C atoms from [1,2-¹³C₂]-D-glucose in glycolysis and the PPP.

Experimental Workflow for ¹³C Metabolic Flux Analysis

A typical ¹³C-MFA experiment involves several key stages, from cell culture to data analysis.

References

D-Glucose-13C2,d2 for Studying Central Carbon Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose-13C2,d2 in the study of central carbon metabolism. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stable isotope tracer experiments for a deeper understanding of cellular metabolic phenotypes.

Introduction: The Power of Stable Isotope Tracers

Central carbon metabolism, encompassing glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, is a highly interconnected network of biochemical reactions fundamental to cellular bioenergetics, biosynthesis, and redox homeostasis. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

Stable isotope-resolved metabolomics (SIRM) has emerged as a powerful tool for elucidating the intricate workings of these pathways. By introducing substrates labeled with stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), researchers can trace the fate of atoms through metabolic networks. This technique, particularly ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of intracellular reaction rates, or fluxes, providing a dynamic snapshot of cellular metabolism that is unattainable with traditional metabolomics approaches that only measure metabolite concentrations.[1][2]

D-Glucose, as the primary fuel source for most mammalian cells, is an ideal tracer for interrogating central carbon metabolism. Specifically, D-Glucose labeled at the first and second carbon positions with ¹³C ([1,2-¹³C₂]glucose) has been shown to be particularly effective for precisely estimating fluxes through glycolysis and the pentose phosphate pathway.[2][3] The addition of deuterium labels (d2) can offer further advantages, such as the ability to conduct multi-tracer studies and provide additional constraints for flux calculations.

This guide will delve into the practical aspects of using D-Glucose-¹³C₂,d₂ for metabolic flux analysis, from experimental design and data acquisition to the interpretation of results in the context of cellular signaling.

Data Presentation: Quantifying Metabolic Fluxes

A key output of ¹³C-MFA is a quantitative flux map, which details the rates of metabolic reactions throughout the central carbon network. This data is typically presented in tabular format, allowing for clear comparison of metabolic phenotypes between different cell types or under various experimental conditions.

While direct experimental flux data using D-Glucose-¹³C₂,d₂ is context-specific, the following table, adapted from a computational evaluation by Metallo et al. (2009), illustrates the precision of flux estimates that can be achieved using [1,2-¹³C₂]glucose in a model of mammalian central carbon metabolism. The data is presented as the 95% confidence interval for each flux, with smaller intervals indicating higher precision.

| Reaction/Pathway | Flux (Relative to Glucose Uptake) | 95% Confidence Interval with [1,2-¹³C₂]glucose |

| Glycolysis | ||

| Glucose -> G6P | 100 | (Fixed) |

| F6P -> G6P | 10.5 | (8.5, 12.5) |

| GAP -> DHAP | 45.2 | (43.0, 47.4) |

| PEP -> Pyruvate | 185.1 | (182.0, 188.2) |

| Pyruvate -> Lactate | 160.0 | (157.5, 162.5) |

| Pentose Phosphate Pathway | ||

| G6P -> 6PG | 20.3 | (18.9, 21.7) |

| R5P -> GAP | 15.1 | (14.0, 16.2) |

| TCA Cycle | ||

| Pyruvate -> Acetyl-CoA | 15.4 | (14.1, 16.7) |

| Acetyl-CoA + OAA -> Citrate | 25.6 | (24.0, 27.2) |

| Isocitrate -> a-KG | 28.9 | (27.0, 30.8) |

| a-KG -> Succinyl-CoA | 20.1 | (18.5, 21.7) |

| Succinate -> Fumarate | 18.7 | (17.1, 20.3) |

| Fumarate -> Malate | 18.7 | (17.1, 20.3) |

| Malate -> Oxaloacetate | 22.3 | (20.5, 24.1) |

| Anaplerosis/Cataplerosis | ||

| Glutamate -> a-KG | 10.2 | (8.8, 11.6) |

| Malate -> Pyruvate | 3.4 | (2.5, 4.3) |

Table 1: Computationally evaluated precision of metabolic flux estimates using [1,2-¹³C₂]glucose as a tracer. Data is adapted from Metallo et al., 2009. The values represent the mean and 95% confidence intervals of fluxes relative to a glucose uptake rate of 100.

Experimental Protocols

The successful implementation of ¹³C-MFA using D-Glucose-¹³C₂,d₂ requires careful attention to experimental detail. The following sections outline a general workflow and key considerations for each step.

Experimental Workflow Overview

The overall experimental workflow for a ¹³C-MFA study can be summarized in the following diagram:

Figure 1: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Methodologies

3.2.1. Cell Culture and Tracer Administration

-

Cell Seeding: Plate cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of harvest. This is crucial for achieving a metabolic steady state.

-

Culture Medium: The day before introducing the tracer, replace the standard culture medium with a custom medium that is identical to the standard medium but lacks glucose.

-

Tracer Introduction: On the day of the experiment, add D-Glucose-¹³C₂,d₂ to the glucose-free medium to a final concentration that is physiological for the cell type being studied (typically 5-25 mM). The use of a high-purity labeled substrate is critical.

-

Isotopic Steady State: Incubate the cells in the tracer-containing medium for a sufficient period to reach isotopic steady state. This is the point at which the isotopic labeling of intracellular metabolites is no longer changing over time. The time to reach steady state varies between cell lines and metabolic pathways but is often in the range of 8-24 hours. It is recommended to perform a time-course experiment to empirically determine the optimal incubation time for the specific experimental system.

3.2.2. Sample Quenching and Metabolite Extraction

-

Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapid quenching is essential. A common and effective method is to aspirate the culture medium and immediately add a cold quenching solution, such as 80:20 methanol:water at -80°C.

-

Metabolite Extraction: After quenching, scrape the cells in the cold methanol solution and transfer to a microcentrifuge tube. The extraction is typically performed by a series of freeze-thaw cycles and centrifugation to separate the soluble metabolites from the cell debris and protein pellet. The supernatant containing the polar metabolites is then collected and dried, usually under a stream of nitrogen or using a vacuum concentrator.

3.2.3. GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for ¹³C-MFA due to its high sensitivity and ability to resolve positional isotopomers.

-

Derivatization: Dried metabolite extracts must be derivatized to increase their volatility for GC analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates stable tert-butyldimethylsilyl (tBDMS) derivatives.

-

GC-MS Parameters: The following table provides an example of typical GC-MS parameters for the analysis of ¹³C-labeled metabolites. These parameters should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min (constant flow) |

| Oven Program | 100 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Table 2: Example GC-MS parameters for the analysis of ¹³C-labeled metabolites.[4]

-

Data Analysis: The raw GC-MS data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C and other isotopes. The MIDs represent the fraction of each metabolite that contains 0, 1, 2, ... n ¹³C atoms.

Visualization of Pathways and Logical Relationships

Understanding the flow of carbon through central metabolism and its regulation by signaling pathways is crucial for interpreting flux data. The following diagrams, generated using the DOT language, illustrate these concepts.

Central Carbon Metabolism Pathways

This diagram provides a simplified overview of the major pathways of central carbon metabolism, highlighting the entry points of glucose-derived carbons.

Figure 2: Overview of Central Carbon Metabolism.

Signaling and Metabolic Regulation

Metabolic fluxes are not static but are dynamically regulated by signaling pathways in response to intra- and extracellular cues. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and metabolism. This diagram illustrates how this pathway can influence glucose metabolism. A specific example is the regulation of mTORC1 by glycolytic flux through the interaction of GAPDH and Rheb.[5]

Figure 3: Regulation of Glucose Metabolism by the PI3K/Akt/mTOR Signaling Pathway.

Conclusion

D-Glucose-¹³C₂,d₂ is a powerful tool for dissecting the complexities of central carbon metabolism. By combining stable isotope tracing with mass spectrometry and computational modeling, researchers can obtain quantitative insights into metabolic fluxes that are critical for understanding cellular physiology in both health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption of this technology and aid in the design of robust and informative experiments. As our understanding of the intricate interplay between metabolism and other cellular processes, such as signaling and epigenetics, continues to grow, the application of stable isotope tracers like D-Glucose-¹³C₂,d₂ will undoubtedly play an increasingly important role in biomedical research and drug development.

References

- 1. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Glycolytic Flux Signals to mTOR through Glyceraldehyde-3-Phosphate Dehydrogenase-Mediated Regulation of Rheb - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of 13C and Deuterium Labeling in Glucose Tracers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled glucose tracers, specifically those incorporating Carbon-13 (¹³C) and Deuterium (²H or D), in metabolic research. These powerful tools offer unprecedented insights into the intricate network of biochemical pathways, enabling precise quantification of metabolic fluxes and visualization of metabolic processes in vitro and in vivo. This guide delves into the core principles, experimental methodologies, data interpretation, and comparative advantages of ¹³C and deuterium labeling, serving as a vital resource for professionals in academic research and drug development.

Core Principles of Stable Isotope Tracing with Glucose

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope.[1] When cells are supplied with glucose labeled with ¹³C or deuterium, these isotopes are incorporated into downstream metabolites.[2] The pattern and extent of this incorporation provide a dynamic readout of the activity of various metabolic pathways.[2][3]

Carbon-13 (¹³C) Labeling: ¹³C is a stable isotope of carbon that can be used to trace the fate of carbon atoms from glucose as they traverse metabolic pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3][4] By measuring the mass shifts in metabolites using mass spectrometry (MS) or the distinct signals in nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rate of reactions, a practice known as Metabolic Flux Analysis (MFA).[2][3] ¹³C-MFA has become a gold standard for quantifying intracellular metabolic fluxes.[3]

Deuterium (²H) Labeling: Deuterium is a stable isotope of hydrogen. When glucose is labeled with deuterium, the deuterium atoms are transferred to various metabolites and macromolecules, including lipids, proteins, and glycogen.[5] This labeling can be detected using techniques like Deuterium Metabolic Imaging (DMI), which leverages magnetic resonance imaging (MRI) to visualize metabolic pathways in real-time and in vivo.[6][7] DMI offers a powerful, non-invasive window into tissue and tumor metabolism.[6][7]

Comparative Analysis of ¹³C and Deuterium Glucose Tracers

The choice between ¹³C and deuterium-labeled glucose depends on the specific research question, the biological system under investigation, and the available analytical instrumentation.

| Feature | ¹³C-Labeled Glucose Tracers | Deuterium-Labeled Glucose Tracers |

| Primary Application | Metabolic Flux Analysis (MFA) to quantify reaction rates.[3][8] | In vivo metabolic imaging (DMI) and tracing macromolecule synthesis.[5][6][7] |

| Key Analytical Technique | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[2][3] | Magnetic Resonance Imaging (MRI), NMR Spectroscopy, Stimulated Raman Scattering (SRS) Microscopy.[5][6] |

| Information Obtained | Quantitative flux maps of central carbon metabolism.[3][8] | Spatial distribution of metabolic activity, rates of glucose uptake and conversion to lactate and other metabolites.[6][7] |

| Invasiveness | Can be used in vitro and in vivo. In vivo studies require tissue or fluid sampling. | Primarily non-invasive for in vivo studies.[7] |

| Temporal Resolution | Can achieve steady-state or dynamic flux measurements. | Provides real-time visualization of metabolic processes. |

| Cost | Cost of tracers can be significant, especially for complex labeling patterns. | Deuterated glucose can be more cost-effective for in vivo imaging studies. |

Experimental Protocols

¹³C Metabolic Flux Analysis (MFA) Protocol for Mammalian Cells

This protocol outlines the key steps for a typical ¹³C-MFA experiment using labeled glucose in cultured mammalian cells.

1. Experimental Design and Tracer Selection:

-

Objective: Define the specific metabolic pathways of interest (e.g., glycolysis, PPP, TCA cycle).

-

Tracer Choice: Select the appropriate ¹³C-labeled glucose isotopologue. For instance, [1,2-¹³C₂]glucose is effective for resolving fluxes through glycolysis and the PPP, while [U-¹³C₆]glucose provides a general overview of carbon metabolism.[9] A combination of tracers in parallel experiments can provide more comprehensive flux data.[8]

2. Cell Culture and Labeling:

-

Culture cells in a defined medium where the glucose concentration is known.

-

Once cells reach the desired confluency (typically mid-exponential phase), replace the medium with one containing the ¹³C-labeled glucose at the same concentration.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling pattern of intracellular metabolites is stable. This often requires 18-24 hours, which should be confirmed by performing a time-course experiment.[8]

3. Metabolite Extraction:

-

Rapidly quench metabolism to halt enzymatic activity. This is typically done by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell extract.

-

Centrifuge the extract to pellet cell debris and proteins.

4. Sample Preparation for GC-MS Analysis:

-

Dry the supernatant containing the polar metabolites under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is to react the sample with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[10]

5. GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).

6. Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use specialized software (e.g., Metran, OpenFlux) to fit the measured mass isotopomer distributions to a metabolic network model.[11] This computational step estimates the intracellular fluxes that best explain the observed labeling patterns.[8]

Deuterium Metabolic Imaging (DMI) Protocol for In Vivo Studies

This protocol provides a general workflow for a DMI experiment in a preclinical model.

1. Animal Preparation and Tracer Administration:

-

Fast the animal overnight to ensure a baseline metabolic state.

-

Administer the deuterium-labeled glucose (e.g., [6,6-²H₂]glucose) orally or via intravenous infusion.[6][12] The dosage is typically calculated based on the animal's body weight (e.g., 0.75 g/kg).[7]

2. MRI Data Acquisition:

-

Position the animal in an MRI scanner equipped for deuterium imaging.

-

Acquire anatomical reference images (e.g., T2-weighted images).

-

Perform a 3D MR spectroscopic imaging (MRSI) acquisition to detect the deuterium signals from the labeled glucose and its downstream metabolites (e.g., lactate, glutamate).[12] Data acquisition can be dynamic, capturing the metabolic conversion over time, or at a steady-state time point (e.g., 60-90 minutes post-administration).[7][12]

3. Data Processing and Analysis:

-

The acquired MRSI data consists of a deuterium spectrum for each spatial location (voxel).

-

Quantify the spectral peaks corresponding to deuterated glucose, lactate, and other metabolites by spectral fitting.[12]

-

Generate metabolic maps by overlaying the quantified metabolite concentrations onto the anatomical MR images.[12] These maps visualize the spatial distribution of glucose uptake and metabolism within the tissue or tumor.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

Caption: Fate of ¹³C atoms from [U-¹³C₆]glucose through glycolysis and the TCA cycle.

Caption: Labeling pattern in the Pentose Phosphate Pathway with [1,2-¹³C₂]glucose.

Caption: General experimental workflow for stable isotope tracer studies.

Applications in Drug Development

Stable isotope-labeled glucose tracers are invaluable tools in the pharmaceutical industry.

-

Target Identification and Validation: By elucidating how disease states, such as cancer, alter metabolic pathways, these tracers can help identify and validate novel drug targets. For example, demonstrating a tumor's reliance on a specific metabolic pathway can validate targeting that pathway for therapeutic intervention.

-

Mechanism of Action Studies: Tracers can reveal how a drug candidate modulates metabolic fluxes, providing critical insights into its mechanism of action. This can help in optimizing drug candidates and understanding off-target effects.

-

Pharmacodynamic Biomarker Development: Changes in metabolic fluxes, as measured by tracer studies, can serve as sensitive pharmacodynamic biomarkers to assess drug efficacy in preclinical and clinical studies.[13]

-

Personalized Medicine: Understanding the metabolic phenotype of an individual's disease can aid in predicting their response to a particular therapy, paving the way for personalized medicine approaches.

Conclusion

The use of ¹³C and deuterium-labeled glucose tracers has revolutionized our ability to study metabolism. From quantifying the intricate dance of molecules in cellular pathways with ¹³C-MFA to visualizing metabolic "hotspots" in living organisms with DMI, these techniques provide a depth of understanding that is unattainable with traditional biochemical assays. For researchers and drug development professionals, a thorough understanding of these methodologies is essential for unlocking new discoveries and developing the next generation of therapeutics. This guide provides a foundational understanding to encourage the effective application of these powerful technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. columbia.edu [columbia.edu]

- 6. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Exploring the Metabolic Fate of D-Glucose-13C2,d2

This guide provides a comprehensive overview of the use of this compound, a stable isotope-labeled tracer, for investigating the metabolic fate of glucose in biological systems. Stable isotope tracers are invaluable tools in metabolic research, allowing for the precise tracking of atoms through complex biochemical networks.[1] this compound, particularly [1,2-¹³C₂]glucose, offers a powerful method to delineate the flux through key pathways such as glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[2][3][4] This capability is crucial for understanding cellular physiology in both normal and disease states, such as cancer, and for evaluating the mechanism of action of novel therapeutic agents.[5][6]

Core Principles of Isotope Tracing with this compound

When cells are supplied with this compound, the labeled carbon (¹³C) and deuterium (²H) atoms are incorporated into downstream metabolites. By measuring the mass shifts and patterns of isotope incorporation in these metabolites using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can quantify the activity of various metabolic pathways.[7][8]

The specific placement of the ¹³C atoms is critical. Using [1,2-¹³C₂]D-glucose is particularly advantageous for distinguishing between glycolysis and the PPP.

-

In Glycolysis: The bond between carbon 3 and 4 of the glucose backbone is cleaved. This results in two three-carbon units of pyruvate, with the ¹³C labels from positions 1 and 2 of glucose ending up in positions 2 and 3 of lactate and pyruvate. This leads to a mass shift of +2 (M+2).

-

In the Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP involves the decarboxylation of carbon 1 of glucose. This means the ¹³C label at the C1 position is lost as ¹³CO₂. The remaining five-carbon sugar retains the ¹³C label from the C2 position of glucose. This results in metabolites like ribose-5-phosphate having a mass shift of +1 (M+1).

This differential labeling pattern provides a clear and quantitative readout of the relative flux through these two fundamental pathways.

Key Metabolic Pathways and Label Propagation

The journey of the labeled carbons from [1,2-¹³C₂]D-glucose can be visualized through the central carbon metabolism network.

Glycolysis and Lactate Production

In glycolysis, [1,2-¹³C₂]D-glucose is converted to two molecules of [2,3-¹³C₂]pyruvate. Under anaerobic conditions or in highly glycolytic cells (the "Warburg effect" in cancer), this pyruvate is predominantly converted to [2,3-¹³C₂]lactate.[9] Detecting M+2 lactate is a direct measure of glycolytic flux.

Pentose Phosphate Pathway (PPP)

The PPP is a crucial pathway for producing NADPH and precursors for nucleotide synthesis. As described, the oxidative PPP removes the C1 label, leading to M+1 labeled pentoses. The non-oxidative PPP can then reshuffle these carbons, creating a complex labeling pattern in glycolytic intermediates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Spectroscopy and Isotopomer AnalysisResearch: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 8. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS | Springer Nature Experiments [experiments.springernature.com]

- 9. The Role of Reprogrammed Glucose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Metabolic Flux Analysis in Cell Culture Using D-Glucose-¹³C₂,d₂

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within cells. D-Glucose labeled with stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D) serves as a key tracer to investigate central carbon metabolism. This document provides a detailed protocol for the use of D-Glucose-¹³C₂,d₂ in cell culture experiments for metabolic flux analysis. The dual labeling with ¹³C and Deuterium allows for simultaneous tracing of the carbon backbone and hydrogen atoms of glucose, offering deeper insights into glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and related biosynthetic pathways.

D-Glucose-1,2-¹³C₂ is commonly used to differentiate between glycolysis and the pentose phosphate pathway.[1][2] The ¹³C labels on the first and second carbon atoms of glucose are tracked as they are metabolized. Glycolysis retains both ¹³C atoms in pyruvate, while the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂, leading to singly labeled metabolites.[2] The addition of deuterium at specific positions, such as in D-Glucose-6,6-d₂, allows for the investigation of pathways involving hydride transfer and can be used to determine whole-body glucose flux.[3] The combination of ¹³C and deuterium labeling in a single tracer molecule provides a multi-faceted view of glucose metabolism.

This protocol will guide users through media preparation, cell culture and labeling, metabolite extraction, and sample preparation for mass spectrometry analysis. Additionally, it will touch upon the key signaling pathways, mTOR and AMPK, that are intricately linked with cellular glucose metabolism.

Data Presentation

Table 1: Experimental Parameters for ¹³C-Glucose Labeling

| Parameter | Recommended Range/Value | Notes |

| Cell Seeding Density | 0.2 - 1.0 x 10⁶ cells/well (6-well plate) | Aim for 70-80% confluency at the time of extraction. |

| ¹³C-Labeled Glucose Concentration | 2-25 mM | Should match the glucose concentration in standard culture medium. 4.5 g/L is equivalent to 25 mM.[4] |

| Labeling Incubation Time | Minutes to >24 hours | Glycolysis reaches isotopic steady state in minutes, TCA cycle in a few hours, while nucleotides and complex lipids can take 24 hours or more.[2][5] |

| Quenching Solution | Ice-cold 0.9% NaCl or PBS | Used to rapidly halt metabolic activity and wash cells.[6] |

| Metabolite Extraction Solvent | 80% Methanol (pre-chilled to -80°C) | Efficient for extracting polar metabolites. |

Table 2: Expected ¹³C Labeling Enrichment in Key Metabolites from D-Glucose-1,2-¹³C₂

| Metabolite | Pathway | Expected Isotopologue(s) | Expected Enrichment (%) |

| Pyruvate | Glycolysis | M+2 | >90% |

| Lactate | Glycolysis | M+2 | >90% |

| Ribose-5-phosphate | Pentose Phosphate Pathway | M+1, M+2 | Varies with pathway flux |

| Citrate/Isocitrate | TCA Cycle (1st round) | M+2 | Varies with entry into TCA cycle |

| Malate | TCA Cycle (1st round) | M+2 | Varies with TCA cycle activity |

| Serine | Glycolysis intermediate | M+2 | Dependent on 3-phosphoglycerate labeling |

Expected enrichment can vary significantly based on cell type, metabolic state, and experimental conditions. The values provided are illustrative.

Experimental Protocols

Media Preparation for Isotope Labeling

-

Prepare Glucose-Free Medium: Start with a basal medium formulation (e.g., DMEM, RPMI-1640) that does not contain glucose.

-

Supplement with Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) instead of regular FBS to minimize the concentration of unlabeled glucose and other small molecules. A final concentration of 10% dialyzed FBS is common.

-

Add Labeled Glucose: Dissolve the D-Glucose-¹³C₂,d₂ in the glucose-free medium to the desired final concentration (e.g., matching the glucose concentration of your standard growth medium, typically 11-25 mM).

-

Complete the Medium: Add other necessary supplements such as L-glutamine, penicillin-streptomycin, etc.

-

Sterile Filtration: Filter the complete labeling medium through a 0.22 µm filter before use.

Cell Culture and Labeling

-